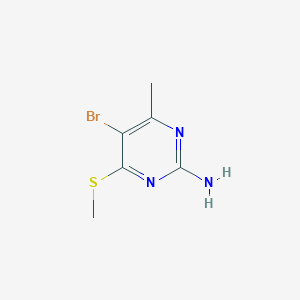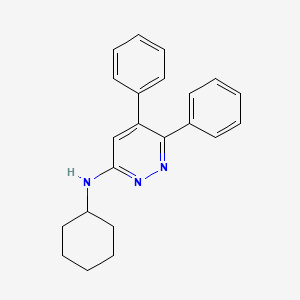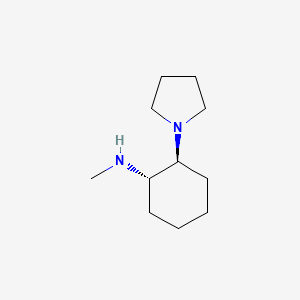
(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine is a chiral amine compound with a cyclohexane ring substituted with a pyrrolidine ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine typically involves the reaction of cyclohexanone with pyrrolidine in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent, which facilitates the formation of the desired product under mild conditions .
Industrial Production Methods
Industrial production of (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the cyclohexane ring or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexane or pyrrolidine derivatives .
Scientific Research Applications
(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2-(pyrrolidin-1-yl)cyclohexanamine
- (1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol
- (1S,2S)-2-(pyrrolidin-1-yl)pyrimidine
Uniqueness
(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a methyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
67198-53-2 |
|---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
(1S,2S)-N-methyl-2-pyrrolidin-1-ylcyclohexan-1-amine |
InChI |
InChI=1S/C11H22N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h10-12H,2-9H2,1H3/t10-,11-/m0/s1 |
InChI Key |
MFOLKXSQEXMDIR-QWRGUYRKSA-N |
Isomeric SMILES |
CN[C@H]1CCCC[C@@H]1N2CCCC2 |
Canonical SMILES |
CNC1CCCCC1N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


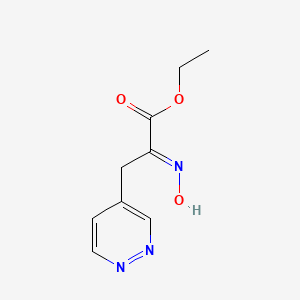
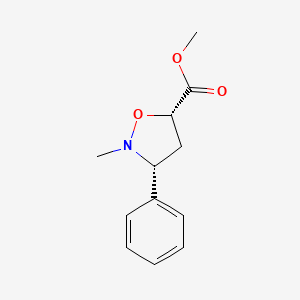
![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)

![3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12910889.png)
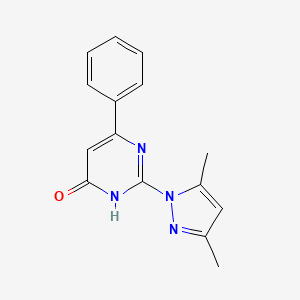

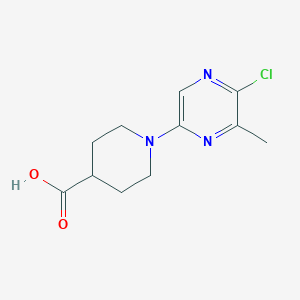
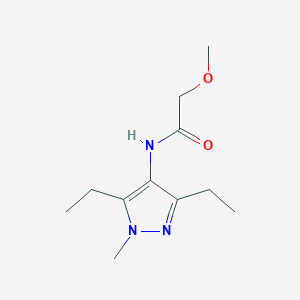
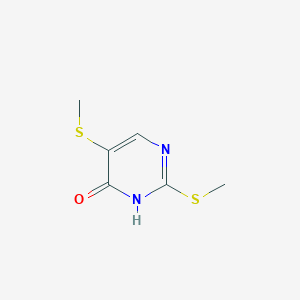
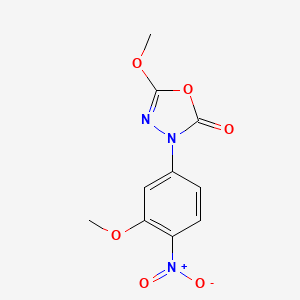
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-](/img/structure/B12910930.png)
